Phenylsulfonylacetone
Overview
Description
Phenylsulfonylacetone, also known as Benzenesulphonylacetone, is an active methylene compound . It has a linear formula of C6H5SO2CH2COCH3 . The CAS Number for Phenylsulfonylacetone is 5000-44-2 .
Synthesis Analysis
Phenylsulfonylacetone is used in the synthesis of 2,3,5-trisubstituted furans . It undergoes asymmetric reduction in the presence of fermenting bakers’ yeast to afford (S)- (+)-2-hydroxypropyl phenyl sulfone .Molecular Structure Analysis
The molecular formula of Phenylsulfonylacetone is C9H10O3S . It has an average mass of 198.239 Da and a monoisotopic mass of 198.035065 Da .Physical And Chemical Properties Analysis
Phenylsulfonylacetone has a molecular weight of 198.24 . It has a density of 1.228 g/cm3 . The melting point is 55-59 °C (lit.) . The boiling point is 371.7ºC at 760 mmHg .Scientific Research Applications
1. Sulfonation of Polymers for Fuel Cell Membranes
Phenylsulfonylacetone plays a role in the modification of polymers, such as polysulfones, through sulfophenylation. This process involves attaching pendant sulfonated phenyl groups via ketone links, which enhances the polymer's applicability in proton-exchange-membrane fuel cells. For instance, sulfophenylated polysulfones show promise due to their high proton conductivity, a critical factor in fuel cell performance (Lafitte, Karlsson, & Jannasch, 2002).
2. Synthesis of Coumarin Derivatives
Phenylsulfonylacetone is utilized in the synthesis of coumarin derivatives through the oxidative cyclization of phenyl propiolates with sulfinic acids. This reaction is noteworthy for its wide functional group tolerance, good yields, and high regioselectivity, achieved under metal-free conditions and initiated by visible light (Yang et al., 2015).
3. Facilitating Dearomatizing Cyclization
Phenylsulfonylacetone aids in the dearomatizing cyclization of tethered organolithiums onto aromatic rings, a process crucial for creating new ring structures like tetrahydrofuran. This method is significant for its high diastereoselectivity and the ability to remove the sulfonyl group from cyclized products either oxidatively or reductively. This technique has been used in synthesizing structural analogues of complex molecules like podophyllotoxin (Clayden, Kenworthy, & Helliwell, 2003).
4. Condensation Reactions with Aryl Aldehydes
In chemical synthesis, phenylsulfonylacetone undergoes condensation reactions with aryl aldehydes, leading to the formation of corresponding vinyl sulfones. This reaction displays trends where electron-deficient aryl aldehydes outperform electron-rich counterparts, indicating its potential in various synthetic applications (Forbes et al., 2015).
5. Synthesis of Difluoromethyl Alcohols
Phenylsulfonylacetone is involved in the nucleophilic difluoromethylation of carbonyl compounds, which includes both enolizable and non-enolizable aldehydes and ketones. This synthesis utilizes difluoromethyl phenyl sulfone, acting as a difluoromethyl anion equivalent, which is crucial in the preparation of difluoromethyl alcohols (Prakash et al., 2005).
properties
IUPAC Name |
1-(benzenesulfonyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLGSNMIIPIRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352849 | |
Record name | Phenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)propan-2-one | |
CAS RN |
5000-44-2 | |
Record name | Phenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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